3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)propanamide
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Description
3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-fluorobenzyl)propanamide is a useful research compound. Its molecular formula is C19H22FN5O2 and its molecular weight is 371.416. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Research has extensively explored pyrazolo[3,4-d]pyrimidine derivatives for their therapeutic potential, particularly targeting various diseases such as cancer, autoimmune disorders, and infectious diseases. Compounds similar to the one have been synthesized and evaluated for their biological activities, demonstrating the significance of this chemical scaffold in drug discovery.
For instance, a study by Li et al. (2016) identified potent FMS-like tyrosine kinase 3 (FLT3) inhibitors among pyrazolo[3,4-d]pyrimidine derivatives, highlighting their potential in treating psoriasis. This investigation underscores the relevance of structural optimization in discovering new therapeutic agents with significant antipsoriatic effects (Li et al., 2016).
Another area of interest is the antimicrobial activity of pyrazolo[3,4-d]pyrimidine derivatives. Farag et al. (2009) reported on the synthesis of new derivatives incorporating the pyrimidine ring, which showed moderate antimicrobial activity. This research indicates the potential of such compounds in addressing antibiotic resistance (Farag et al., 2009).
Chemical Synthesis and Optimization
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves complex chemical reactions, with researchers constantly seeking to optimize these processes for better yields and more effective compounds. For example, Zhang et al. (2022) utilized palladium-catalyzed Suzuki reactions to synthesize an intermediate crucial for mTOR-targeted PROTAC molecules, demonstrating the intricate chemistry involved in developing such compounds (Zhang et al., 2022).
Properties
IUPAC Name |
3-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-[(4-fluorophenyl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN5O2/c1-19(2,3)25-17-15(11-23-25)18(27)24(12-22-17)9-8-16(26)21-10-13-4-6-14(20)7-5-13/h4-7,11-12H,8-10H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFFJGZXXRNBTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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